2,5-Dibromo-3-ethyl-6-methylpyridine
Description
2,5-Dibromo-3-ethyl-6-methylpyridine is a brominated pyridine derivative characterized by bromine atoms at positions 2 and 5, an ethyl group at position 3, and a methyl group at position 6. Its molecular formula is C₈H₉Br₂N, with a molecular weight of 287.98 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated pyridines are valued for their reactivity in cross-coupling reactions and functional group transformations.
Properties
IUPAC Name |
2,5-dibromo-3-ethyl-6-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2N/c1-3-6-4-7(9)5(2)11-8(6)10/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEQEMHTBCTMFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=C1Br)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289601 | |
| Record name | 2,5-Dibromo-3-ethyl-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38749-85-8 | |
| Record name | 2,5-Dibromo-3-ethyl-6-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38749-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromo-3-ethyl-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3-ethyl-6-methylpyridine typically involves the bromination of 3-ethyl-6-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,5-Dibromo-3-ethyl-6-methylpyridine may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3-ethyl-6-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts and bases like potassium phosphate (K3PO4) are commonly used under inert atmosphere conditions.
Reduction Reactions: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) are employed.
Major Products
Substitution Reactions: Formation of new pyridine derivatives with different functional groups.
Coupling Reactions:
Reduction Reactions: De-brominated pyridine derivatives.
Scientific Research Applications
2,5-Dibromo-3-ethyl-6-methylpyridine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: Employed in the development of pesticides and herbicides.
Material Science: Utilized in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-ethyl-6-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to its target.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Brominated Pyridine Derivatives
Key Observations :
Steric and Electronic Effects :
- The ethyl group in the target compound introduces greater steric bulk compared to analogs with methyl groups (e.g., 38749-93-8). This may reduce reactivity in sterically demanding reactions but enhance lipophilicity for biological applications.
- The tribromo analog (3430-15-7) exhibits heightened electrophilicity, making it more reactive in nucleophilic aromatic substitution (SNAr) reactions .
Symmetry and Reactivity :
- 2,5-Dibromo-3,6-dimethylpyridine (38749-93-8) has a symmetrical structure, which may facilitate crystallization and purification. However, the absence of an ethyl group limits its utility in applications requiring tailored hydrophobicity.
Biological Activity
2,5-Dibromo-3-ethyl-6-methylpyridine (CAS No. 38749-85-8) is a halogenated pyridine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's structure features two bromine atoms and an ethyl group, which may influence its interaction with biological systems.
- Molecular Formula : C8H9Br2N
- Molecular Weight : 278.975 g/mol
- Density : 1.9 g/cm³
- Boiling Point : 243.9 °C
- Melting Point : 0 °C
Biological Activity Overview
Research into the biological activity of 2,5-Dibromo-3-ethyl-6-methylpyridine indicates a range of pharmacological properties, primarily focusing on antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Studies have demonstrated that 2,5-Dibromo-3-ethyl-6-methylpyridine exhibits significant antimicrobial properties against various bacterial strains. The presence of bromine atoms enhances its ability to disrupt microbial cell membranes.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These values suggest that the compound has potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against yeast strains.
The mechanism by which 2,5-Dibromo-3-ethyl-6-methylpyridine exerts its antimicrobial effects likely involves:
- Disruption of Cell Membrane Integrity : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of various derivatives of pyridine compounds, including 2,5-Dibromo-3-ethyl-6-methylpyridine. For instance, a study published in MDPI highlighted the effectiveness of halogenated pyridines in inhibiting bacterial growth and their potential as lead compounds for drug development .
Comparative Analysis with Similar Compounds
To better understand the biological activity of 2,5-Dibromo-3-ethyl-6-methylpyridine, it is useful to compare it with related compounds:
Table 2: Comparison with Similar Pyridine Derivatives
| Compound | Antimicrobial Activity | Unique Features |
|---|---|---|
| 2,5-Dibromo-3-ethyl-6-methylpyridine | High | Two bromine substituents |
| 4-Hydroxy-6-methylpyridine | Moderate | Hydroxy group enhances solubility |
| 3-Bromo-6-methylpyridine | Low | Single bromine reduces activity |
This comparison indicates that the presence of multiple bromine atoms in 2,5-Dibromo-3-ethyl-6-methylpyridine significantly enhances its biological activity compared to other derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
